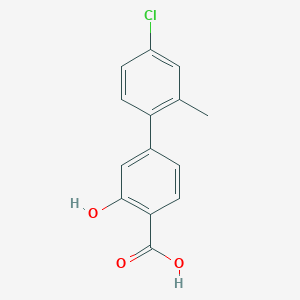
3-(4-Chloro-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-methylphenyl)-5-trifluoromethylbenzoic acid, 95%, is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid that is insoluble in water. It is also known as CTMPA and is used as a reagent for the synthesis of various organic compounds, as well as for the preparation of pharmaceuticals and other compounds.
Scientific Research Applications
CTMPA is used in a variety of scientific research applications. It is commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. In addition, it is used as a reagent in the synthesis of polymers, in the synthesis of nanomaterials, and in the synthesis of catalysts. It is also used in the synthesis of fluorinated compounds, in the synthesis of fluorinated polymers, and in the synthesis of fluorinated organometallic compounds.
Mechanism of Action
CTMPA acts as a Lewis acid, which means it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used in a variety of reactions. It can also act as a catalyst in certain reactions, allowing reactions to occur more quickly and efficiently.
Biochemical and Physiological Effects
CTMPA has not been tested for its effects on humans or animals, so its biochemical and physiological effects are unknown. However, it is known to be toxic if ingested or inhaled, and should be handled with caution.
Advantages and Limitations for Lab Experiments
CTMPA has several advantages for use in laboratory experiments. It is relatively stable, and has a high purity level of 95%. It is also relatively inexpensive and easy to obtain. However, it is toxic and should be handled with caution.
Future Directions
The potential future directions for CTMPA are numerous. It could be used in the synthesis of more complex organic compounds, or in the synthesis of new pharmaceuticals. It could also be used in the development of new catalysts or in the synthesis of new nanomaterials. Additionally, further research could be conducted to determine its biochemical and physiological effects, as well as its potential toxicity.
Synthesis Methods
The synthesis of CTMPA can be accomplished through a variety of methods. One common method involves the reaction of 4-chloro-2-methylphenol and trifluoroacetic anhydride. The reaction is conducted in an inert atmosphere using a solvent such as toluene. The reaction is carried out at room temperature and the product is isolated as a white crystalline solid with a purity of 95%.
properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c1-8-4-12(16)2-3-13(8)9-5-10(14(20)21)7-11(6-9)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZPLNYLWPYWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690380 |
Source


|
| Record name | 4'-Chloro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-15-8 |
Source


|
| Record name | 4'-Chloro-2'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














